molecular formula C14H18N2O2 · HCl B1163877 4-acetoxy DMT (hydrochloride)

4-acetoxy DMT (hydrochloride)

Cat. No. B1163877
M. Wt: 282.8
InChI Key: OEPCTLAWMZJUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetoxy DMT is an O-acetylated psilocin that is believed to be a synthetic prodrug of psilocin, the psychedelic hallucinogen derived from various mushrooms. Although its pharmacological and toxicological properties are not well known, its activity has been proposed to be somewhat similar to that of psilocybin and psilocin. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Studies

4-Acetoxy-N,N-dimethyltryptamine (4-AcO-DMT) has been the subject of metabolic studies. Research indicates that it may act as a precursor drug to psilocin, similar to psilocybin, with its metabolism involving hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. The hydrolysis metabolite is notably abundant, suggesting its potential as a biomarker for 4-AcO-DMT consumption (Zhai et al., 2022).

Analytical Chemistry and Forensics

In analytical chemistry, studies have examined the transformation of 4-AcO-DMT under various conditions, such as during pre-injection laboratory procedures. This research is crucial for accurate drug identification in forensic science, especially in distinguishing between 4-AcO-DMT and its metabolites or related substances (Gutman et al., 2022).

Pharmacology and Psychedelic Research

Investigations into the pharmacological effects of 4-AcO-DMT and related tryptamines have been conducted to understand their potential for abuse and therapeutic applications. These studies explore the compounds' interactions with serotonin receptors and their resultant psychoactive effects (Gatch et al., 2020).

Hepatocyte Metabolism

Another area of research involves human hepatocyte metabolism of 4-AcO-DMT, providing insights into its biotransformation pathways. This research is significant for both therapeutic and forensic applications, helping to identify optimal biomarkers for its consumption (Malaca et al., 2022).

properties

Molecular Formula

C14H18N2O2 · HCl

Molecular Weight

282.8

InChI

InChI=1S/C14H18N2O2.ClH/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;/h4-6,9,15H,7-8H2,1-3H3;1H

InChI Key

OEPCTLAWMZJUIX-UHFFFAOYSA-N

SMILES

CN(C)CCC1=CNC2=CC=CC(OC(C)=O)=C21.Cl

synonyms

​Acetylpsilocin; 4-acetoxy-N,N-Dimethyltryptamine; 4-AcO DMT

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.